![molecular formula C17H30N2O4 B13764542 Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate CAS No. 7355-17-1](/img/structure/B13764542.png)
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(dimethylamino)ethyl] spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Métodos De Preparación
The synthesis of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 2-(dimethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used as an intermediate in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can be compared with other spirocyclic compounds such as spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of dimethylamino groups in this compound provides unique chemical properties, making it distinct from other spirocyclic compounds .
Propiedades
Número CAS |
7355-17-1 |
|---|---|
Fórmula molecular |
C17H30N2O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
HRCLOAIQUFEBLK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



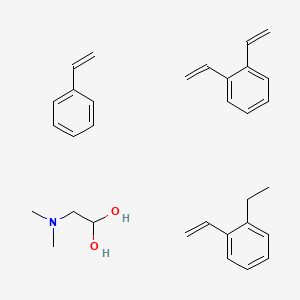


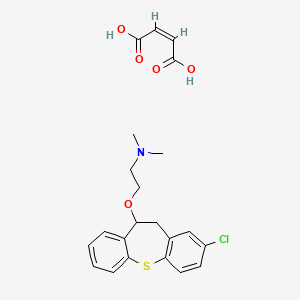
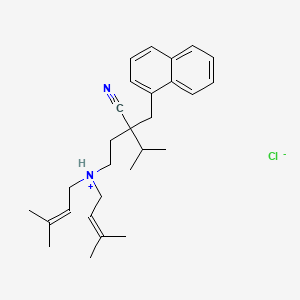
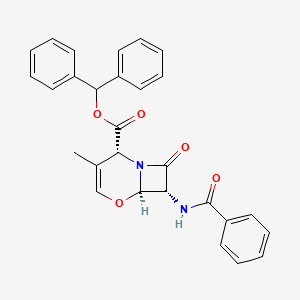
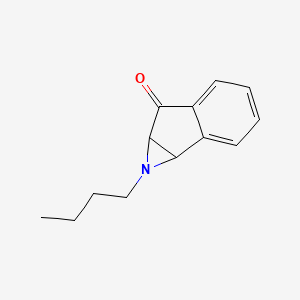
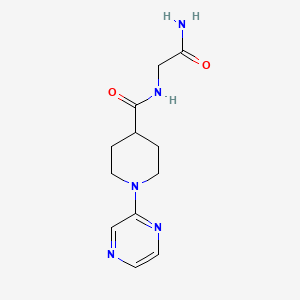
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
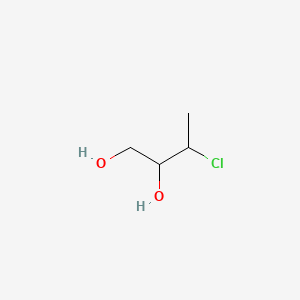
![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
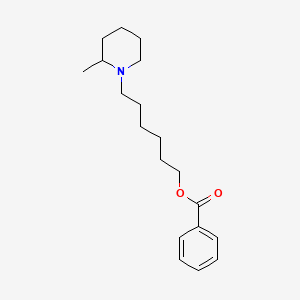
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
